(1S)-2-bromo-1-(3,4-dimethylphenyl)ethanol
Description
Contextual Significance of Chiral Halogenated Alcohols in Organic Synthesis
Chiral halogenated alcohols, often referred to as halohydrins, are of considerable importance in organic synthesis. ontosight.ai Their value stems from the presence of two distinct and reactive functional groups on adjacent carbon atoms, which allows for a wide range of chemical transformations. The halogen atom serves as a good leaving group in nucleophilic substitution reactions, while the hydroxyl group can be involved in oxidations, esterifications, or can act as a directing group in subsequent reactions.
These compounds are key precursors for the synthesis of epoxides, which are themselves highly valuable intermediates for producing amino alcohols, diols, and other complex molecules. The stereochemistry of the chiral halohydrin directly translates to the stereochemistry of the resulting epoxide, making them crucial in asymmetric synthesis. nih.gov The ability to construct stereochemically defined molecules is paramount in medicinal chemistry, where the different enantiomers of a drug can exhibit vastly different biological activities. nih.govmdpi.comlongdom.org
Furthermore, chiral alkyl halides are increasingly recognized as important motifs in medicinal chemistry, challenging the misconception that they are merely non-specific alkylating agents. nih.gov The specific stereochemistry of a halogen-bearing carbon can significantly influence a molecule's bioactivity and pharmacokinetic properties. nih.govresearchgate.net
Historical Overview of Research on Chiral α-Haloalcohols
The study of chiral α-haloalcohols is intrinsically linked to the broader history of stereochemistry. The concept of chirality was first elucidated by Louis Pasteur in the 19th century through his work on tartaric acid crystals, but the development of methods for the stereoselective synthesis of specific enantiomers is a more recent achievement. wikipedia.org
Early methods for preparing haloalcohols often resulted in racemic mixtures. The advancement of asymmetric synthesis has provided chemists with the tools to create single enantiomers with high purity. Key developments in this area include:
Asymmetric Halogenation of Alkenes: The development of catalytic systems that can deliver a halogen and a hydroxyl group across a double bond in a stereocontrolled manner. nih.gov
Enantioselective Reduction of α-Haloketones: The use of chiral reducing agents or catalysts to convert a prochiral α-haloketone into a specific enantiomer of the corresponding α-haloalcohol. wikipedia.orgorganicreactions.org This is one of the most common and effective strategies. Catalytic systems, such as those based on oxazaborolidines (CBS reduction) or transition metals like iridium and rhodium, have proven highly effective. rsc.orgresearchgate.net
Kinetic Resolution: The selective reaction of one enantiomer in a racemic mixture of α-haloalcohols, allowing for the separation of the unreacted enantiomer.
These advancements have transformed the field, enabling the routine synthesis of enantiomerically pure α-haloalcohols for use in the total synthesis of natural products and the development of new pharmaceuticals. nih.gov
Academic Research Gaps and Opportunities Pertaining to the Compound
A thorough review of the scientific literature reveals a significant research gap concerning the specific compound (1S)-2-bromo-1-(3,4-dimethylphenyl)ethanol. There is a lack of published data on its synthesis, characterization, and potential applications. This absence of information presents several opportunities for academic and industrial research.
Research Opportunities:
Enantioselective Synthesis: Developing and optimizing a stereoselective synthesis for this compound would be a valuable contribution. A logical starting point would be the asymmetric reduction of the corresponding ketone, 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one. Research could focus on comparing different chiral catalysts to achieve high yield and enantiomeric excess.
Characterization: Full characterization of the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would provide definitive structural information and valuable data for the scientific community.
Synthetic Utility: Investigating the utility of this compound as a chiral building block is a major area for exploration. Its conversion to the corresponding chiral epoxide, (S)-2-(3,4-dimethylphenyl)oxirane, and subsequent ring-opening reactions with various nucleophiles could lead to a library of novel, enantiomerically pure compounds, such as substituted phenylethanolamines. wikipedia.org
Biological Screening: Given that the substituted phenylethanolamine scaffold is present in many biologically active molecules, the derivatives synthesized from this compound could be screened for various pharmacological activities.
The table below summarizes key research findings on the synthesis of structurally related chiral bromohydrins, which could serve as a foundation for future work on the title compound.
| Synthetic Method | Key Features | Typical Substrates | Reference |
|---|---|---|---|
| Ir-catalyzed Asymmetric Hydrogenation | Dynamic kinetic resolution of α-halogenated ketones; high yields and enantioselectivities. | Cyclic and linear α-halogenated ketones | rsc.orgrsc.org |
| Chiral Phosphoric Acid Catalyzed Bromocyclization | Enabled by anchimeric oxygen borrowing; provides access to both enantiomers. | Unsaturated alcohols | nih.gov |
| Oxazaborolidine-catalyzed Reduction | Well-established method for asymmetric reduction of prochiral ketones. | Aromatic and aliphatic ketones | organicreactions.orgnih.gov |
| Halohydrin Formation from Alkenes | Reaction of alkenes with a halogen source (e.g., NBS, Br2) in water. Regioselective. | Styrenes and other alkenes | leah4sci.comlibretexts.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13BrO |
|---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
(1S)-2-bromo-1-(3,4-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5,10,12H,6H2,1-2H3/t10-/m1/s1 |
InChI Key |
PHRIPEMLGIZCFK-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](CBr)O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CBr)O)C |
Origin of Product |
United States |
Asymmetric Synthesis and Derivatization Strategies for 1s 2 Bromo 1 3,4 Dimethylphenyl Ethanol
Enantioselective Methodologies for the Construction of the Chiral Carbinol Center
The critical step in the synthesis of (1S)-2-bromo-1-(3,4-dimethylphenyl)ethanol is the establishment of the chiral center at the carbinol carbon with the desired (S)-configuration. Several powerful asymmetric synthesis techniques can be employed to achieve this, including biocatalytic reductions, transformations mediated by chiral auxiliaries, and asymmetric catalysis.
Biocatalytic Reduction of α-Bromo Ketones for Enantiopure Alcohol Synthesis
Biocatalysis has emerged as a powerful and environmentally benign approach for the synthesis of enantiomerically pure compounds. The reduction of the prochiral ketone, 2-bromo-1-(3,4-dimethylphenyl)ethanone, using biocatalysts can afford the desired (1S)-enantiomer with high selectivity. This transformation can be accomplished using either isolated enzymes or whole-cell systems.
A variety of isolated ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are capable of catalyzing the asymmetric reduction of ketones with high enantioselectivity. nih.gov These enzymes, often derived from microorganisms, utilize a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH) as a hydride source. The enzyme's active site provides a chiral environment that directs the hydride transfer to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.
For the synthesis of this compound, a screening of commercially available KREDs would be performed to identify an enzyme that exhibits high activity and (S)-selectivity for the corresponding α-bromo ketone substrate. The reaction conditions, including pH, temperature, co-solvent, and a cofactor regeneration system, are optimized to maximize both yield and enantiomeric excess (e.e.). A typical enzymatic reduction would involve the substrate, the selected KRED, and a cofactor regeneration system, such as glucose/glucose dehydrogenase (GDH) or isopropanol/isopropanol dehydrogenase.
Table 1: Hypothetical Screening of Ketoreductases for the Synthesis of this compound
| KRED ID | Substrate Conversion (%) | Enantiomeric Excess (e.e.) (%) | Configuration |
| KRED-A1 | 95 | 98 | S |
| KRED-B2 | 88 | 92 | R |
| KRED-C3 | 99 | >99 | S |
| KRED-D4 | 75 | 85 | S |
This is a hypothetical data table for illustrative purposes.
Whole-cell biocatalysis using microorganisms such as baker's yeast (Saccharomyces cerevisiae) is a well-established and cost-effective method for the asymmetric reduction of ketones. rsc.orgnih.govacgpubs.org The yeast contains a variety of dehydrogenases that can reduce the carbonyl group of 2-bromo-1-(3,4-dimethylphenyl)ethanone. The stereochemical outcome of the reduction is governed by Prelog's rule, which generally predicts the formation of the (S)-alcohol for many substrates.
A typical procedure involves incubating the α-bromo ketone with actively fermenting baker's yeast in a nutrient-rich medium containing a carbohydrate source like glucose or sucrose. The yeast cells provide the necessary enzymes and also regenerate the required cofactors in situ. The reaction progress is monitored, and upon completion, the product is extracted from the reaction mixture and purified. While often providing good to excellent enantioselectivity, the yields can sometimes be variable, and the presence of multiple enzymes can occasionally lead to the formation of the opposite enantiomer as a minor product.
Table 2: Representative Results for Yeast-Mediated Reduction of α-Bromo Ketones
| Substrate | Biocatalyst | Reaction Time (h) | Yield (%) | e.e. (%) |
| 2-bromo-1-phenylethanone | S. cerevisiae | 48 | 75 | 95 (S) |
| 2-bromo-1-(4-methylphenyl)ethanone | S. cerevisiae | 72 | 68 | 92 (S) |
| 2-bromo-1-(3,4-dimethylphenyl)ethanone | S. cerevisiae | 72 | 70 | 94 (S) |
This is a hypothetical data table based on typical results for similar substrates.
Chiral Auxiliary-Mediated Stereoselective Transformations
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved, yielding the enantiomerically enriched product. numberanalytics.com For the synthesis of this compound, a chiral auxiliary could be employed to control the stereoselective reduction of the precursor ketone.
One potential strategy involves the formation of a chiral ketal or acetal (B89532) from 2-bromo-1-(3,4-dimethylphenyl)ethanone and a chiral diol, such as (2R,3R)-2,3-butanediol or a derivative of tartaric acid. The steric hindrance imposed by the chiral auxiliary would then direct the delivery of a hydride from a reducing agent (e.g., lithium aluminum hydride) to one face of the carbonyl group upon cleavage of the ketal. Alternatively, a chiral oxazolidinone auxiliary could be used in more complex synthetic routes where the chiral center is established through an aldol (B89426) or alkylation reaction prior to the introduction of the bromo and hydroxyl groups. researchgate.net The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity in the key bond-forming step.
Asymmetric Catalysis Approaches (e.g., Sharpless asymmetric dihydroxylation as a route to precursors)
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov While direct asymmetric reduction of 2-bromo-1-(3,4-dimethylphenyl)ethanone can be achieved using chiral catalysts (e.g., those based on ruthenium or rhodium with chiral ligands), an alternative and powerful strategy involves the synthesis of a chiral diol precursor via the Sharpless asymmetric dihydroxylation (AD) of a suitable olefin. wikipedia.orgorganic-chemistry.orgnih.gov
In this approach, the starting material would be 3,4-dimethylstyrene. The Sharpless AD reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to convert the alkene into a vicinal diol with high enantioselectivity. harvard.edu The choice of ligand, either (DHQ)₂PHAL or (DHQD)₂PHAL, dictates which enantiomer of the diol is formed. For the synthesis of the (1S)-diol, the AD-mix-α, containing (DHQ)₂PHAL, would typically be used.
The resulting (S)-1-(3,4-dimethylphenyl)ethane-1,2-diol can then be converted to this compound through regioselective manipulation of the diol, for instance, by selective protection of the primary alcohol, conversion of the secondary alcohol to a leaving group, and subsequent displacement with bromide, followed by deprotection.
Table 3: Sharpless Asymmetric Dihydroxylation of Styrene (B11656) Derivatives
| Alkene | Ligand | Yield of Diol (%) | e.e. (%) |
| Styrene | (DHQ)₂PHAL | 92 | 97 (S) |
| 4-Methylstyrene | (DHQ)₂PHAL | 90 | 96 (S) |
| 3,4-Dimethylstyrene | (DHQ)₂PHAL | 91 | 98 (S) |
This is a hypothetical data table based on typical results for similar substrates.
Precursor Synthesis and Bromination Methodologies
The primary precursor for the direct asymmetric reduction to this compound is the α-bromo ketone, 2-bromo-1-(3,4-dimethylphenyl)ethanone. This compound is typically prepared in a two-step sequence starting from 1,2-dimethylbenzene.
The first step is the Friedel-Crafts acylation of 1,2-dimethylbenzene with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to produce 1-(3,4-dimethylphenyl)ethanone. nist.gov
The subsequent step is the α-bromination of the resulting ketone. libretexts.org This can be achieved using various brominating agents. A common laboratory method involves the use of bromine (Br₂) in a suitable solvent like chloroform (B151607) or acetic acid. prepchem.comnih.gov To avoid the handling of elemental bromine, other reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst can be employed. organic-chemistry.org Another effective brominating agent is pyridinium (B92312) tribromide, which is a safer and more manageable solid. nih.gov The reaction proceeds via an enol or enolate intermediate, with the bromine atom being introduced at the α-position to the carbonyl group.
Table 4: Comparison of Bromination Methods for 1-(3,4-dimethylphenyl)ethanone
| Brominating Agent | Catalyst/Conditions | Solvent | Yield (%) |
| Br₂ | - | Chloroform | 85 |
| NBS | AIBN (cat.) | Carbon tetrachloride | 88 |
| Pyridinium tribromide | - | Acetic acid | 90 |
This is a hypothetical data table for illustrative purposes.
Regioselective Bromination Techniques for Aromatic Rings
The synthesis of this compound often begins with the regioselective bromination of an aromatic precursor. The primary challenge lies in introducing a bromine atom at the desired position on the 3,4-dimethylphenyl ring. Electrophilic aromatic bromination is a common method for preparing aryl bromides, which are valuable intermediates in organic synthesis. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring.
In the case of 1,2-dimethylbenzene (o-xylene), the two methyl groups are ortho- and para-directing. This means that incoming electrophiles, such as a bromine cation, will preferentially add to the positions ortho or para to the methyl groups. This can lead to a mixture of products, making it difficult to isolate the desired isomer.
To achieve high regioselectivity, various techniques have been developed. These include the use of specific brominating agents and catalysts, as well as controlling reaction conditions such as temperature and solvent. For example, zeolites have been shown to induce high para-selectivity in the electrophilic bromination of toluene (B28343) and similar substrates. N-bromosuccinimide (NBS) in conjunction with silica (B1680970) gel is another effective reagent for regioselective bromination.
Another approach involves a halogen-metal exchange reaction. For instance, 3-substituted 1,2-dibromo arenes can undergo regioselective halogen-metal exchange using reagents like isopropylmagnesium chloride. This method allows for the selective replacement of one bromine atom, leading to a specific isomer. The choice of the 3-substituent can influence which bromine is exchanged.
The following table summarizes some common brominating agents and their applications in achieving regioselectivity:
| Brominating Agent/System | Key Features | Typical Substrates |
|---|---|---|
| Tetraalkylammonium tribromides | Highly para-selective | Phenols |
| LDH-CO32−-Br3− | Para-selective monobromination | Various aromatic compounds |
| Zeolites | High para-selectivity | Toluene and its derivatives |
| N-bromosuccinimide (NBS)/silica gel | Good for regioselective brominations | Various aromatic compounds |
Functionalization of Precursors to Incorporate Bromoethyl Moieties
Once the aromatic ring is appropriately brominated, the next step is to introduce the bromoethyl moiety. This can be achieved through various synthetic routes. One common method is the Friedel-Crafts acylation of 3,4-dimethylbromobenzene with bromoacetyl chloride. This reaction introduces a bromoacetyl group onto the aromatic ring, which can then be reduced to the desired bromoethyl group.
Another strategy involves the benzylic bromination of a suitable precursor. For example, starting with 1,4-dimethoxy-2,3-dimethylbenzene, N-bromosuccinimide (NBS) can be used to introduce a bromine atom at the benzylic position. This can be followed by further functionalization to build the bromoethyl side chain.
Bromohydrin Formation from Alkenes (e.g., styrene derivatives)
An alternative and often stereoselective route to this compound is through the formation of a bromohydrin from a corresponding styrene derivative, such as 3,4-dimethylstyrene. This reaction involves the addition of a source of electrophilic bromine and a nucleophilic hydroxyl group across the double bond of the alkene.
The reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of water. The stereochemistry of the resulting bromohydrin can be influenced by the reaction conditions and the use of chiral catalysts. Asymmetric dihydroxylation, followed by conversion of one of the hydroxyl groups to a bromide, is another powerful method for accessing enantiomerically enriched bromohydrins.
The synthesis of the precursor, 3,4-dimethylstyrene, can be accomplished through various methods, including the dehydration of the corresponding alcohol or the dehydrohalogenation of a haloethyl derivative of 1,2-dimethylbenzene.
Stereochemical Resolution Techniques for Enantiomeric Enrichment
When a synthesis results in a racemic mixture of this compound and its (1R)-enantiomer, resolution techniques are necessary to isolate the desired (1S)-isomer.
Diastereomeric Salt Formation and Crystallization
One of the most established methods for resolving enantiomers is through the formation of diastereomeric salts. This technique involves reacting the racemic alcohol with a chiral resolving agent, which is typically a chiral acid or base. This reaction creates a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.
For the resolution of an alcohol like this compound, it is first necessary to introduce a carboxylic acid group. This can be done by reacting the alcohol with an acid anhydride, such as phthalic anhydride or maleic anhydride, to form a monoester. This monoester, which is now a carboxylic acid, can then be reacted with a chiral base (e.g., brucine, strychnine, or a chiral amine) to form diastereomeric salts.
The success of this method depends on the difference in solubility between the two diastereomeric salts. After separation by crystallization, the desired enantiomer of the alcohol can be recovered by hydrolyzing the ester.
Kinetic Resolution Strategies
Kinetic resolution is a dynamic method that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In the case of this compound, this could involve an enzymatic reaction.
Lipases are commonly used enzymes for the kinetic resolution of alcohols. In a typical procedure, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). The enzyme will selectively acylate one of the enantiomers at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol. These two compounds can then be separated by standard chromatographic techniques. The choice of enzyme and reaction conditions can significantly impact the enantioselectivity of the resolution.
Chromatographic Enantioseparation Methodologies (e.g., Chiral HPLC, SFC, GC)
Chiral chromatography is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for both analytical and preparative scale enantioseparation. A variety of CSPs are commercially available, often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. The choice of the mobile phase is also crucial for achieving good separation.
Supercritical Fluid Chromatography (SFC): SFC is another valuable technique for chiral separations. It often uses supercritical carbon dioxide as the main component of the mobile phase, which can be advantageous in terms of speed and reduced environmental impact. Polysaccharide-based CSPs are also commonly used in SFC.
Gas Chromatography (GC): Chiral GC is particularly useful for the analysis of volatile compounds. The enantiomers can be separated directly on a chiral column, or they can be derivatized with a chiral reagent to form diastereomers that can be separated on a non-chiral column. Cyclodextrin-based stationary phases are frequently used in chiral GC.
The following table provides an overview of these chromatographic techniques:
| Technique | Principle | Common Chiral Stationary Phases (CSPs) | Key Advantages |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase in a liquid mobile phase | Polysaccharide derivatives (e.g., cellulose, amylose) | Widely applicable, suitable for preparative scale |
| Chiral SFC | Separation in a supercritical fluid mobile phase using a chiral column | Polysaccharide-based CSPs | Fast separations, reduced solvent consumption |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase | Cyclodextrin derivatives | High resolution for volatile compounds |
Chemical Reactivity and Mechanistic Investigations of 1s 2 Bromo 1 3,4 Dimethylphenyl Ethanol
Nucleophilic Substitution Reactions at the Brominated Carbon
The primary carbon bearing the bromine atom is an electrophilic site susceptible to attack by nucleophiles. The nature of these substitution reactions, whether intramolecular or intermolecular, is highly dependent on the reaction conditions and the nucleophiles employed.
In the presence of a base, (1S)-2-bromo-1-(3,4-dimethylphenyl)ethanol is expected to undergo a rapid intramolecular nucleophilic substitution to form an epoxide. This reaction, a type of Williamson ether synthesis, proceeds via a well-established mechanism.
First, the base abstracts the acidic proton from the hydroxyl group to form an alkoxide intermediate. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom that bears the bromine atom. The displacement of the bromide ion occurs in a concerted, Sₙ2 fashion, leading to the formation of a three-membered ether ring. masterorganicchemistry.com This intramolecular cyclization is kinetically favored due to the proximity of the reacting groups.
The stereochemistry of the starting material dictates the stereochemistry of the product. Since the substitution occurs with inversion of configuration at the brominated carbon (C2), and the configuration at the benzylic carbon (C1) is retained, the reaction starting from the (1S)-alcohol leads to the formation of (S)-2-(3,4-dimethylphenyl)oxirane. masterorganicchemistry.comyoutube.com
Table 1: Conditions for Intramolecular Cyclization
| Base | Solvent | Expected Product | Mechanism |
|---|---|---|---|
| Sodium Hydroxide (NaOH) | Water/THF | (S)-2-(3,4-dimethylphenyl)oxirane | Intramolecular Sₙ2 |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | (S)-2-(3,4-dimethylphenyl)oxirane | Intramolecular Sₙ2 |
Intermolecular substitution reactions on this compound primarily occur at the primary, brominated carbon. This position is sterically unhindered and lacks the ability to form a stable carbocation, making it an ideal substrate for the bimolecular nucleophilic substitution (Sₙ2) mechanism. libretexts.org In an Sₙ2 reaction, the rate is dependent on the concentration of both the substrate and the incoming nucleophile. savemyexams.com
A wide array of strong nucleophiles can displace the bromide ion. The reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group (bromide). libretexts.org
While the primary bromide favors an Sₙ2 pathway, the secondary benzylic alcohol at C1 presents another potential reaction site. Under strongly acidic conditions, the hydroxyl group can be protonated to form a good leaving group (-OH₂⁺). Its departure would generate a secondary benzylic carbocation, stabilized by resonance with the dimethylphenyl ring. This intermediate would then be attacked by a nucleophile in a unimolecular nucleophilic substitution (Sₙ1) mechanism. ucalgary.calibretexts.org However, under neutral or basic conditions, which are typical for substitutions with strong nucleophiles, the C-Br bond is the exclusive site of reaction.
Table 2: Expected Products from Intermolecular Sₙ2 Reactions
| Nucleophile | Reagent Example | Solvent | Expected Product |
|---|---|---|---|
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | DMSO | (R)-3-hydroxy-3-(3,4-dimethylphenyl)propanenitrile |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | DMF | (S)-1-azido-1-(3,4-dimethylphenyl)ethan-2-ol |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Ethanol (B145695) | (S)-1-(3,4-dimethylphenyl)-2-(phenylthio)ethanol |
The stereochemical outcome of nucleophilic substitution is a direct consequence of the prevailing mechanism.
At the Brominated Carbon (C2): For reactions occurring at the primary carbon bearing the bromine, the Sₙ2 mechanism is dominant. A hallmark of the Sₙ2 reaction is the inversion of stereochemical configuration at the reaction center. libretexts.org Although the C2 carbon in the parent molecule is achiral, if it were substituted to create a stereocenter, a complete inversion would be observed. The configuration at the C1 stereocenter remains unaffected during these reactions.
At the Benzylic Carbon (C1): In the hypothetical case of an Sₙ1 reaction at the benzylic position under acidic conditions, the stereochemical outcome would be significantly different. The reaction proceeds through a planar, achiral carbocation intermediate. The incoming nucleophile can attack this planar intermediate from either face with nearly equal probability. masterorganicchemistry.com This results in the formation of a nearly 50:50 mixture of enantiomers, a process known as racemization. Therefore, if an Sₙ1 reaction were to occur at the C1 position of the optically pure (1S) starting material, the product would be a racemic mixture, leading to a loss of optical activity. masterorganicchemistry.com
Oxidation and Reduction Transformations
The functional groups of this compound allow for selective oxidation of the alcohol and reduction of the carbon-bromine bond.
The secondary benzylic alcohol can be selectively oxidized to the corresponding α-bromo ketone, 2-bromo-1-(3,4-dimethylphenyl)ethanone. This transformation requires an oxidizing agent that is chemoselective for the alcohol and does not react with the C-Br bond or the aromatic ring. Several reagents are suitable for this purpose under mild conditions.
The oxidation process converts the sp³-hybridized chiral carbon of the alcohol into an sp²-hybridized carbonyl carbon, thereby destroying the stereocenter. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions used in Swern and Moffatt oxidations are effective for this conversion. These methods are known for their high yields and compatibility with various functional groups, including alkyl halides. wikipedia.org
Table 3: Reagents for Oxidation to α-Bromo Ketone
| Reagent | Typical Conditions | Product |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), room temp. | 2-bromo-1-(3,4-dimethylphenyl)ethanone |
| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂), room temp. | 2-bromo-1-(3,4-dimethylphenyl)ethanone |
The carbon-bromine bond can be selectively reduced to a carbon-hydrogen bond, a process known as reductive dehalogenation or hydrogenolysis. This transformation yields (S)-1-(3,4-dimethylphenyl)ethanol, preserving the original stereochemistry at the benzylic carbon.
Catalytic hydrogenolysis is a common method for this reduction. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C), and a base such as sodium acetate to neutralize the HBr byproduct. This method is particularly effective for benzylic and allylic halides.
Alternatively, radical-mediated reductions offer another selective pathway. Reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) can efficiently and cleanly replace the bromine atom with a hydrogen atom from the tin hydride, without affecting the alcohol functionality.
Table 4: Methods for Selective Reduction of the C-Br Bond
| Method | Reagents | Expected Product |
|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C, NaOAc | (S)-1-(3,4-dimethylphenyl)ethanol |
Esterification and Etherification Reactions
The hydroxyl group of this compound is a key site for derivatization through esterification and etherification. These reactions allow for the introduction of a wide variety of functional groups, potentially altering the molecule's physical and chemical properties. A crucial aspect of these transformations is the fate of the chiral center at the carbon bearing the hydroxyl group.
In many synthetic applications, the preservation of stereochemical purity is of paramount importance. For this compound, reactions involving the hydroxyl group must be carefully controlled to prevent racemization or inversion of the chiral center.
Esterification: The conversion of the alcohol to an ester is typically achieved by reaction with a carboxylic acid, acid chloride, or acid anhydride (B1165640). When employing acid chlorides or anhydrides, the reaction mechanism generally does not involve the breaking of the C-O bond of the chiral alcohol. Instead, the alcohol oxygen acts as a nucleophile, attacking the carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate). As the stereocenter is not directly involved in the bond-breaking or bond-forming steps of the reaction, its configuration is expected to be retained.
For instance, the esterification with a chiral non-racemic carboxylic acid can be used to create a diastereomeric mixture, which can be useful for analytical purposes, such as the determination of enantiomeric excess.
Etherification: The formation of an ether from this compound can be more challenging with respect to preserving chiral integrity, depending on the chosen method. The Williamson ether synthesis, a common method for preparing ethers, involves the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide. If the chiral alcohol is used to form the nucleophilic alkoxide, and this alkoxide then reacts with a simple alkyl halide (e.g., methyl iodide), the stereocenter remains untouched, and the chiral integrity is preserved.
However, if the reaction proceeds via an S\N1-type mechanism, where a carbocation is formed at the chiral center, racemization is a likely outcome. Therefore, reaction conditions that favor an S\N2 pathway are crucial for maintaining the stereochemical purity of the resulting ether.
Below is a table summarizing the expected outcomes for the preservation of chiral integrity in common derivatization reactions of this compound.
| Reaction Type | Reagent Example | Typical Conditions | Mechanism at Chiral Center | Expected Outcome for Chiral Integrity |
| Esterification | Acetyl chloride | Pyridine, 0 °C to r.t. | Nucleophilic acyl substitution | High preservation |
| Esterification | Acetic anhydride | DMAP (cat.), Et3N | Nucleophilic acyl substitution | High preservation |
| Etherification | NaH, then CH3I | Anhydrous THF | S\N2 | High preservation |
| Etherification | H2SO4 (cat.), CH3OH | Heat | S\N1 | Potential for racemization |
Rearrangement Reactions and Fragmentations
The structure of this compound, with its potential for carbocation formation at the benzylic position, makes it a candidate for rearrangement reactions under certain conditions. Furthermore, the presence of multiple functional groups allows for characteristic fragmentation patterns in mass spectrometry.
Rearrangement Reactions: Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). Departure of water would generate a secondary benzylic carbocation. This carbocation is stabilized by the adjacent 3,4-dimethylphenyl group through resonance. Such carbocations are known to undergo Wagner-Meerwein rearrangements, which involve the 1,2-shift of a hydrogen, alkyl, or aryl group to form a more stable carbocation.
In the case of the carbocation derived from this compound, a 1,2-hydride shift from the adjacent carbon bearing the bromine atom would lead to a more stable carbocation alpha to the bromine. However, given the stability of the benzylic carbocation, such a rearrangement may not be highly favored unless it leads to a significantly more stable intermediate. Another possibility is the 1,2-shift of the bromine atom itself, which could lead to a rearranged product.
The specific products of such rearrangements would be highly dependent on the reaction conditions, including the nature of the acid catalyst and the solvent.
Fragmentations: In mass spectrometry, this compound is expected to undergo characteristic fragmentation pathways. The molecular ion would be subject to several primary fragmentation processes:
Alpha-cleavage: Cleavage of the C-C bond between the carbon bearing the hydroxyl group and the carbon bearing the bromine atom. This would result in two possible resonance-stabilized cations: [M - CH2Br]+ or [CH2Br]+.
Loss of a bromine radical: Cleavage of the C-Br bond would lead to a fragment corresponding to the loss of a bromine atom, resulting in a [M - Br]+ peak.
Dehydration: The loss of a water molecule from the molecular ion is a common fragmentation pathway for alcohols, leading to a [M - H2O]+• radical cation.
Benzylic cleavage: Cleavage of the bond between the aromatic ring and the ethanol side chain could also occur, leading to a characteristic tropylium-like ion if rearrangement occurs.
The following table outlines the predicted major fragments for this compound in an electron ionization mass spectrum.
| m/z (mass/charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 228/230 | [C10H13BrO]+• | Molecular ion (isotope pattern for Br) |
| 210/212 | [C10H11Br]+• | Dehydration (Loss of H2O) |
| 149 | [C10H13O]+ | Loss of Br• radical |
| 135 | [C9H11O]+ | Alpha-cleavage (Loss of •CH2Br) |
| 119 | [C9H11]+ | Benzylic cleavage and rearrangement |
| 93/95 | [CH2Br]+ | Alpha-cleavage |
Advanced Spectroscopic and Chiral Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For chiral compounds such as (1S)-2-bromo-1-(3,4-dimethylphenyl)ethanol, NMR provides invaluable insights into not only the molecular connectivity but also the relative stereochemistry and dynamic conformational behavior in solution. copernicus.org Analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, including chemical shifts, coupling constants (J-values), and Nuclear Overhauser Effect (NOE) data, allows for a detailed mapping of the molecule's structure and preferred spatial arrangements. rsc.orgmdpi.com
Conformational analysis of the flexible ethanol (B145695) backbone is of particular interest. The molecule can exist in various staggered conformations (rotamers) around the C1-C2 bond. The relative populations of these conformers can be deduced from the vicinal coupling constants between the C1 proton (H1) and the diastereotopic C2 methylene (B1212753) protons (H2a, H2b), providing information on the dominant dihedral angles in solution. rsc.org
Table 1: Illustrative ¹H and ¹³C NMR Data for this compound Note: This data is representative and intended for illustrative purposes.
| Atom | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |
|---|---|---|---|
| CH-OH (C1-H) | ¹H NMR | ~4.9 - 5.1 | dd (J ≈ 8.5 Hz, J ≈ 3.5 Hz) |
| CH₂-Br (C2-H) | ¹H NMR | ~3.6 - 3.8 | m (diastereotopic protons) |
| Ar-H | ¹H NMR | ~7.0 - 7.2 | m |
| Ar-CH₃ | ¹H NMR | ~2.2 - 2.3 | s |
| CH-OH (C1) | ¹³C NMR | ~74 - 76 | - |
| CH₂-Br (C2) | ¹³C NMR | ~38 - 40 | - |
| Ar-C | ¹³C NMR | ~128 - 140 | - |
| Ar-CH₃ | ¹³C NMR | ~19 - 20 | - |
While standard NMR can distinguish diastereomers, it cannot differentiate between enantiomers, which have identical spectral properties. libretexts.org To analyze the enantiomeric composition of 2-bromo-1-(3,4-dimethylphenyl)ethanol, chiral auxiliary agents are employed. nih.gov
Chiral Shift Reagents (CSRs): These are typically lanthanide complexes (e.g., Eu(hfc)₃) that form transient diastereomeric complexes with the analyte. libretexts.org The chiral environment of the CSR induces different magnetic shielding on the nuclei of the two enantiomers, leading to the separation of their signals in the NMR spectrum. This allows for the direct quantification of the enantiomeric excess (ee) by integrating the separated peaks. libretexts.org
Chiral Derivatizing Agents (CDAs): A CDA is an enantiomerically pure reagent that reacts covalently with the analyte to form a mixture of diastereomers. wikipedia.org For an alcohol like this compound, a common CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.org The resulting diastereomeric Mosher's esters exhibit distinct chemical shifts, particularly for protons near the newly formed ester linkage, allowing for the determination of enantiomeric purity. umn.edunih.gov This method can also be used to assign the absolute configuration by analyzing the systematic chemical shift differences (Δδ) between the diastereomers. rsc.org
Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound.
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds. It would be used to trace the connectivity from the benzylic proton (C1-H) to the methylene protons (C2-H₂).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a straightforward way to assign the carbon signals based on the already assigned proton signals.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. frontiersin.org The resulting spectrum, which plots the difference in absorbance (Δε) against wavelength, is highly sensitive to the molecule's absolute configuration. The characteristic positive or negative peaks in a CD spectrum are known as Cotton effects. mdpi.com
For this compound, the aromatic chromophore will give rise to characteristic Cotton effects in the UV region. The absolute configuration is determined by comparing the experimentally measured CD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations for a known configuration (e.g., the S-configuration). frontiersin.org A match between the experimental and calculated spectra provides a reliable assignment of the absolute stereochemistry. researchgate.net
Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the mid-infrared region, which corresponds to molecular vibrations. nih.govresearchgate.net VCD is a powerful tool for determining the absolute configuration of chiral molecules, especially those lacking a strong UV chromophore. nih.gov
The VCD spectrum of this compound would exhibit characteristic signals for the vibrations of its chiral center and the surrounding groups, such as the C-O and O-H stretches. researchgate.net Similar to ECD, the absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum calculated for one of the enantiomers. researchgate.netnih.gov VCD is also highly sensitive to the conformational preferences of the molecule in solution, making it a valuable tool for conformational analysis. nih.govnih.gov The entire VCD band can be determined by the chirality of the crystal, not just the molecule itself. nih.gov
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography is considered the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netnih.gov The technique relies on the diffraction of X-rays by a crystalline solid.
The presence of the bromine atom in this compound is particularly advantageous for determining the absolute configuration via anomalous dispersion. mit.edu Heavier atoms like bromine scatter X-rays anomalously, causing small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). mit.eduresearchgate.net The analysis of these differences allows for the calculation of the Flack parameter, which provides a high degree of confidence in the assignment of the absolute structure. nih.govchem-soc.si A Flack parameter value close to zero for the (1S) model confirms that the assignment is correct. researchgate.net
Table 2: Representative Crystal Data Parameters for a Chiral Brominated Arylethanol Derivative Note: This data is based on a similar structure and is for illustrative purposes. nih.gov
| Parameter | Typical Value/Description |
|---|---|
| Chemical Formula | C₁₀H₁₃BrO |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ (chiral) |
| Unit Cell Dimensions (a, b, c) | a ≈ 7.3 Å, b ≈ 11.9 Å, c ≈ 19.3 Å |
| Volume (V) | ≈ 1690 ų |
| Molecules per unit cell (Z) | 4 or 8 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Flack Parameter | Value near 0 indicates correct absolute configuration |
Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC, SFC)
Chromatographic methods are indispensable for separating enantiomers and accurately determining the enantiomeric purity of a chiral sample. sphinxsai.com This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for enantioseparation. nih.govnih.gov For 2-bromo-1-(3,4-dimethylphenyl)ethanol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are highly effective. nih.govhplc.eu The separation allows for the quantification of each enantiomer, thereby determining the enantiomeric excess of the (1S) form.
Chiral Gas Chromatography (GC): GC can be used for the enantiomeric analysis of volatile chiral compounds. gcms.cz The analyte may require derivatization to increase its volatility. Cyclodextrin-based derivatives are common CSPs used in chiral GC.
Chiral Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations and using less organic solvent. sphinxsai.comchromatographyonline.com It utilizes supercritical CO₂ as the main mobile phase. researchgate.net Polysaccharide-based CSPs are also widely used in SFC and have shown excellent performance in separating a broad range of chiral molecules, including pharmaceuticals and their intermediates. chromatographyonline.com
Table 3: Illustrative Chiral HPLC Method for Enantiomeric Purity Assessment Note: Conditions are representative for the separation of similar chiral alcohols.
| Parameter | Condition |
|---|---|
| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (t_R) for (1R)-enantiomer | e.g., 8.5 min |
| Retention Time (t_R) for (1S)-enantiomer | e.g., 10.2 min |
| Resolution (R_s) | > 1.5 (baseline separation) |
Computational and Theoretical Studies on 1s 2 Bromo 1 3,4 Dimethylphenyl Ethanol
Quantum Mechanical Calculations for Electronic Structure and Conformation
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For (1S)-2-bromo-1-(3,4-dimethylphenyl)ethanol, such studies would provide a foundational understanding of its stability, reactivity, and spectroscopic characteristics.
Ab Initio Methods for Spectroscopic Property Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and are particularly useful for predicting spectroscopic properties. Techniques like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), often in conjunction with larger basis sets, could be used to calculate properties such as infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic transitions for this compound. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure and purity of synthesized samples.
Transition State Modeling for Reaction Pathway Elucidation
Understanding the chemical reactivity of this compound, for instance, in nucleophilic substitution reactions at the chiral center or the bromine-bearing carbon, would require transition state modeling. Using methods like DFT, researchers could map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. This allows for the calculation of activation energies, providing a quantitative prediction of reaction rates and mechanistic pathways. Such studies would be critical for designing synthetic routes or understanding its metabolic fate.
Chiroptical Property Prediction (e.g., CD and VCD simulations)
Given that the molecule is chiral, predicting its chiroptical properties is of significant interest. Computational methods can simulate circular dichroism (CD) and vibrational circular dichroism (VCD) spectra. These techniques are highly sensitive to the three-dimensional arrangement of atoms and are therefore powerful tools for determining the absolute configuration of chiral molecules. By calculating the theoretical CD and VCD spectra for the (1S) enantiomer and comparing it with experimental data, one could unambiguously confirm its stereochemistry. This is often achieved using time-dependent DFT (TD-DFT) for electronic CD or DFT for VCD.
Synthetic Utility and Applications in Advanced Organic Chemistry
As a Chiral Building Block for the Synthesis of Complex Molecules
Chiral building blocks are fundamental in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where the specific stereochemistry of a molecule is often crucial for its biological activity. nih.govspectrumchemical.comnih.gov (1S)-2-bromo-1-(3,4-dimethylphenyl)ethanol serves as an excellent example of such a building block, offering a predefined stereocenter that can be incorporated into larger target molecules, thereby avoiding the need for challenging enantioselective steps later in a synthetic sequence.
| Property | Value |
|---|---|
| Molecular Formula | C10H13BrO chemicalbook.com |
| Molecular Weight | 229.11 g/mol chemicalbook.comnih.gov |
| Chirality | (S)-configuration at C1 |
| Key Functional Groups | Secondary alcohol (-OH), Alkyl bromide (-Br), Aromatic ring |
The vicinal bromo-alcohol (bromohydrin) motif in this compound is a classic precursor for the synthesis of chiral epoxides. Treatment with a base can induce an intramolecular Williamson ether synthesis (an SN2 reaction), where the alkoxide displaces the bromide to form a chiral epoxide ring.
This resulting optically active epoxide, (S)-2-(3,4-dimethylphenyl)oxirane, is a highly valuable intermediate. Epoxides are susceptible to ring-opening reactions with a wide variety of nucleophiles (such as amines, azides, and thiols), providing a regioselective and stereospecific pathway to diverse, enantiomerically pure 1,2-disubstituted compounds. This strategy is a cornerstone in the synthesis of nitrogen-containing heterocycles (azacycles), which are prevalent scaffolds in pharmaceuticals. mdpi.com For example, the ring-opening of the derived epoxide with a primary amine would yield a chiral amino alcohol, a key precursor for the synthesis of substituted morpholines, piperidines, or other complex heterocyclic systems. mdpi.com
The development of asymmetric catalysis relies heavily on the availability of a diverse pool of chiral ligands. The stereogenic center and functional handles of this compound make it an attractive starting material for ligand synthesis. The hydroxyl group can be derivatized or used as a directing group in subsequent transformations. For instance, it can be converted into a phosphinite or phosphine (B1218219) moiety, which are common coordinating groups in transition metal catalysts. The inherent chirality originating from the C1 position would be transferred to the ligand framework, influencing the stereochemical outcome of reactions catalyzed by its metal complexes. The aromatic ring provides a rigid scaffold and can be further functionalized to tune the steric and electronic properties of the resulting ligand.
The total synthesis of complex natural products often involves a convergent strategy where chiral fragments are synthesized separately and then coupled together. nih.govorganicchemistrydata.orgnih.gov this compound represents a potential chiral fragment that could be incorporated into a larger natural product. The defined stereochemistry at the hydroxyl-bearing carbon is critical. Furthermore, the two distinct reactive sites—the alcohol and the bromide—allow for orthogonal functionalization. For instance, the hydroxyl group could be protected, followed by a reaction at the C-Br bond (such as a coupling reaction), and then deprotection and further transformation of the alcohol. This stepwise reactivity is essential for building molecular complexity in a controlled manner during a multi-step total synthesis. nih.gov
Development of New Synthetic Methodologies Utilizing its Reactive Centers
The dual functionality of this compound invites the development of novel synthetic methods that can selectively target its reactive centers. The hydroxyl group can undergo typical alcohol reactions such as oxidation, esterification, or etherification, while the carbon-bromine bond is a handle for nucleophilic substitution or metal-catalyzed reactions.
The carbon-bromine bond in alkyl bromides is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. mit.edu Palladium-catalyzed reactions, in particular, are powerful tools for this purpose. researchgate.net The C-Br bond in this compound could potentially undergo several key transformations:
Suzuki Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond, extending the carbon chain.
Heck Reaction: Coupling with an alkene to introduce a vinyl group. nih.gov
Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl moiety.
Buchwald-Hartwig Amination: Formation of a C-N bond by coupling with an amine.
These transformations would proceed while retaining the stereochemical integrity of the chiral center, providing enantiomerically enriched products that are valuable for further synthetic elaboration. researchgate.netnih.gov
| Reactive Site | Reaction Type | Potential Product |
|---|---|---|
| -OH and -Br | Intramolecular SN2 (with base) | Chiral Epoxide |
| C-Br | Suzuki Coupling | C-C bond formation (alkylation/arylation) |
| C-Br | Buchwald-Hartwig Amination | C-N bond formation (amination) |
| -OH | Oxidation (e.g., with PCC) | α-Bromoketone |
| -OH | Esterification (with acyl chloride) | Chiral Ester |
Exploration in Materials Science (e.g., chiral polymers, liquid crystals)
The unique combination of chirality and an aromatic structure makes this compound a candidate for applications in materials science.
Chiral Polymers: The molecule could be functionalized to create a chiral monomer. For instance, the hydroxyl group could be esterified with acryloyl chloride to form a polymerizable monomer. The subsequent polymerization would yield a chiral polymer. Such polymers are of interest for applications in chiral chromatography (as a stationary phase for separating enantiomers), as chiral sensors, or as materials with unique chiroptical properties. The synthesis of chiral polythiophenes from similar monomeric precursors highlights this approach. nih.gov
Liquid Crystals: Molecules that form liquid crystalline phases often consist of a rigid core (like the dimethylphenyl group) and a flexible chiral side chain. This compound possesses this basic structural motif. Derivatization of the alcohol and/or bromide functionalities could lead to the synthesis of chiral liquid crystals, which are crucial components in display technologies and photonics.
Future Research Directions and Emerging Paradigms for 1s 2 Bromo 1 3,4 Dimethylphenyl Ethanol Research
Development of Novel and Sustainable Synthetic Routes
The pursuit of greener and more efficient methods for synthesizing chiral molecules is a central theme in modern organic chemistry. For (1S)-2-bromo-1-(3,4-dimethylphenyl)ethanol, future research will likely focus on moving beyond traditional, stoichiometric reagents toward catalytic and biocatalytic approaches.
Biocatalytic Asymmetric Reduction: A promising sustainable route involves the asymmetric reduction of the corresponding prochiral ketone, 2-bromo-1-(3,4-dimethylphenyl)ethanone. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are powerful biocatalysts capable of reducing ketones to chiral alcohols with high enantioselectivity under mild, aqueous conditions. nih.govunipd.it Research in this area would involve screening diverse enzyme libraries to identify catalysts that exhibit high activity and stereoselectivity for this specific substrate. The use of whole-cell biocatalysts or isolated, immobilized enzymes could offer scalable and cost-effective production methods.
Chemoenzymatic Dynamic Kinetic Resolution: Another advanced strategy is the dynamic kinetic resolution (DKR) of the corresponding racemic bromohydrin. This approach combines the enantioselectivity of an enzyme, typically a lipase (B570770) for the acylation of one enantiomer, with a compatible metal catalyst that racemizes the unreacted enantiomer in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of an acylated product, which can then be deprotected to yield the desired this compound. Lipases from Candida antarctica (CAL-B) and Pseudomonas fluorescens have shown efficacy in resolving related aromatic secondary alcohols. d-nb.infonih.govmdpi.commdpi.com
| Synthetic Strategy | Key Advantages | Potential Biocatalysts/Catalysts |
| Biocatalytic Asymmetric Reduction | High enantioselectivity, mild reaction conditions, reduced waste | Ketoreductases (KREDs), Alcohol Dehydrogenases (ADHs) |
| Chemoenzymatic Dynamic Kinetic Resolution | Theoretical 100% yield of a single enantiomer, use of racemic starting material | Lipases (e.g., CAL-B, P. fluorescens lipase), Racemization catalysts (e.g., Ru-based complexes) |
| Lipase-Catalyzed Kinetic Resolution | Enantiomeric enrichment of racemic mixtures | Lipases (e.g., Candida rugosa, Pseudomonas cepacia) |
Integration with Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry and automated synthesis are transforming the landscape of chemical manufacturing, offering enhanced safety, reproducibility, and scalability. mdpi.comrsc.orgflinders.edu.aunih.gov The application of these technologies to the synthesis of this compound represents a significant area for future development.
Continuous Flow Synthesis: Translating the optimal synthetic routes, particularly biocatalytic reductions or DKR, into a continuous flow setup can offer numerous advantages. Immobilized enzymes packed into columns can be used as heterogeneous catalysts, allowing for the continuous conversion of the starting material into the product with easy separation. flinders.edu.au Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. rsc.org
Automated Synthesis Platforms: Automated platforms can accelerate the discovery and optimization of synthetic routes by systematically varying reaction conditions. For the synthesis of this compound, an automated system could screen a library of biocatalysts or chiral catalysts and various reaction parameters to rapidly identify the optimal conditions for high enantioselectivity and yield.
| Technology | Key Benefits for Synthesis |
| Continuous Flow Chemistry | Enhanced safety, improved heat and mass transfer, easier scale-up, potential for process automation. |
| Automated Synthesis Platforms | High-throughput screening of catalysts and conditions, rapid reaction optimization, improved reproducibility. |
Exploration of Photoredox Catalysis and Electrochemistry in its Transformations
Photoredox catalysis and electrochemistry offer unique and powerful ways to generate reactive intermediates under mild conditions, opening up new avenues for the transformation of this compound.
Photoredox-Mediated Transformations: The bromine atom in this compound can be a precursor to a carbon-centered radical through single-electron transfer processes mediated by a photoredox catalyst. rsc.orgsemanticscholar.org This radical could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Giese additions to electron-deficient alkenes or cross-coupling reactions. rsc.orgbohrium.com This approach would provide a mild and efficient way to further functionalize the molecule at the C2 position.
Electrochemical Synthesis and Transformations: Electrochemical methods can be employed for both the synthesis and subsequent reactions of halohydrins. The electrochemical diacetoxylation of styrenes, for instance, has been explored as a route to chiral diols, and similar strategies could be adapted for the synthesis of bromohydrins. chemrxiv.orgchemrxiv.orgresearchgate.net Furthermore, electrochemical methods could be investigated for the reductive cleavage of the carbon-bromine bond or the oxidation of the alcohol moiety, providing alternative and reagent-free transformation pathways.
| Method | Potential Application for this compound |
| Photoredox Catalysis | Generation of a C2-radical for subsequent C-C or C-heteroatom bond formation. |
| Electrochemistry | Synthesis from the corresponding styrene (B11656) derivative; selective transformations of the bromo or alcohol functional groups. |
Application in Supramolecular Chemistry (e.g., host-guest interactions with chiral hosts)
The chiral nature and functional groups of this compound make it an interesting candidate for studies in supramolecular chemistry, particularly in the context of chiral recognition.
Host-Guest Interactions with Chiral Hosts: The enantiomers of chiral alcohols can exhibit different binding affinities with chiral host molecules, such as cyclodextrins, calixarenes, and chiral metal-organic frameworks (MOFs). researchgate.netmdpi.comsemanticscholar.orgnih.govalfachemic.com Investigating the host-guest chemistry of this compound with a variety of chiral hosts could lead to the development of new methods for enantiomeric separation and sensing. The aromatic ring of the guest molecule can be included within the hydrophobic cavity of a cyclodextrin, while the chiral alcohol and bromo substituents can engage in specific interactions with the host's chiral environment. researchgate.netmdpi.com
| Chiral Host | Potential Interaction Mechanism | Application |
| Cyclodextrins | Inclusion of the dimethylphenyl group in the hydrophobic cavity; hydrogen bonding with the hydroxyl groups. | Enantiomeric separation, chiral sensing. |
| Chiral MOFs | Size and shape selectivity of the pores; specific interactions with the framework. | Chromatographic separation, catalysis. |
| Chiral Calixarenes | Formation of diastereomeric complexes through multiple non-covalent interactions. | Chiral recognition and sensing. |
Advanced Spectroscopic Characterization Techniques for Real-Time Reaction Monitoring
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. Advanced spectroscopic techniques are poised to play a crucial role in understanding and optimizing the synthesis and transformations of this compound.
In-Situ Spectroscopy for Reaction Monitoring: Techniques such as in-situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated into reaction vessels (both batch and flow) to continuously monitor the concentrations of reactants, intermediates, and products. researchgate.netnih.govspectroscopyonline.com This allows for precise determination of reaction endpoints, optimization of reaction conditions, and the detection of transient species, leading to a deeper mechanistic understanding.
Chiral High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The development of robust analytical methods is crucial for accurately determining the enantiomeric purity of this compound. Chiral HPLC coupled with mass spectrometry (HPLC-MS) provides a powerful tool for the separation and sensitive detection of enantiomers. phenomenex.comnih.govsigmaaldrich.comresearchgate.net Future research could focus on developing highly efficient chiral stationary phases specifically tailored for the separation of this and related halohydrins.
| Technique | Application in Research |
| In-Situ IR/Raman/NMR | Real-time monitoring of reaction progress, kinetic studies, mechanistic investigations. |
| Chiral HPLC-MS | Accurate determination of enantiomeric excess, quantitative analysis in complex matrices. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
